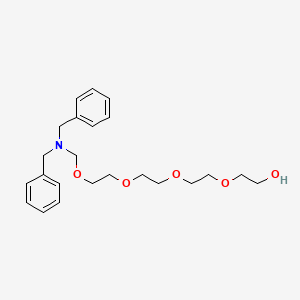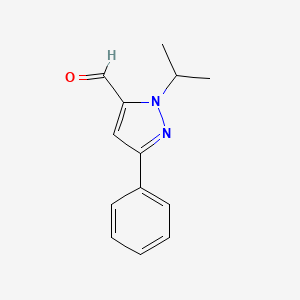![molecular formula C22H26N6O B13429472 N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine is a complex organic compound with a unique structure that combines a tetrazole ring, an indole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Alkylation: The tetrazole intermediate is then alkylated with 1-bromo-3-methylpropane to introduce the 1-methylpropyl group.
Indole Coupling: The final step involves coupling the alkylated tetrazole with indole-3-ethanamine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine is unique due to its combination of a tetrazole ring, an indole moiety, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H26N6O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)tetrazol-5-yl]butan-2-amine |
InChI |
InChI=1S/C22H26N6O/c1-4-22(2,24-14-13-16-15-23-20-8-6-5-7-19(16)20)21-25-26-27-28(21)17-9-11-18(29-3)12-10-17/h5-12,15,23-24H,4,13-14H2,1-3H3 |
InChI Key |
DTDXVCDXYDMQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-[[[5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethylphosphonic acid](/img/structure/B13429392.png)

![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)
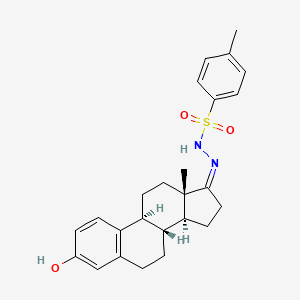
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)
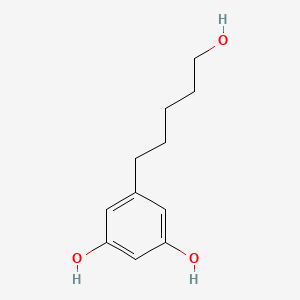
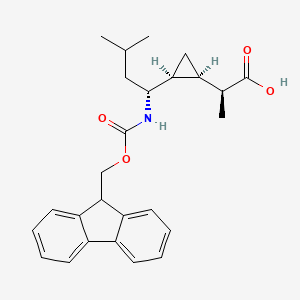


![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
